molecular formula C₂₀H₃₁N₇O₉ B612660 852155-81-8 CAS No. 852155-81-8

852155-81-8

Cat. No. B612660
CAS RN: 852155-81-8
M. Wt: 513.50
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with CAS number 852155-81-8 is also known as HAEGT . It is the first N-terminal 1-5 residues of glucagon-like peptide-1 (GLP-1) peptide, and the sequence is His-Ala-Glu-Gly-Thr . It acts as a competitive substrate for probing prime substrate binding sites of human dipeptidyl peptidase-IV (DPP-IV) .


Chemical Reactions Analysis

HAEGT acts as a competitive substrate for probing prime substrate binding sites of human dipeptidyl peptidase-IV (DPP-IV) . The N-terminal His-Ala is catalyzed cleavage by DPP-IV .


Physical And Chemical Properties Analysis

The compound is a solid . It is soluble in water at 25°C . It should be stored at -20°C, protected from light, dry, and sealed .

Scientific Research Applications

Antitumor Activity and Immune Activation

  • "852155-81-8", also known as 852A, a Toll-like receptor-7 agonist (TLR-7), has been studied for its antitumor activity in recurrent breast, ovarian, and cervix cancers. Initial human experiences suggest that it demonstrates immune activation and potential clinical benefits in cancer treatment, despite modest clinical benefits and certain cardiac toxicities. This implies further study of 852A's antitumor applications is warranted, especially considering its immune activation properties (Geller et al., 2010).

Pharmacodynamics and Immunologic Effects

  • Another study on 852A involved its systemic administration to patients with advanced cancer. It aimed to define the tolerated dose, pharmacokinetics, pharmacodynamics, and immunologic effects of the drug. This study found that 852A was biologically active, and future trials were suggested to assess its therapeutic role in cancer patients (Dudek et al., 2007).

Mechanism of Action

The mechanism of action of HAEGT involves its role as a competitive substrate for DPP-IV . The N-terminal His-Ala is catalyzed cleavage by DPP-IV .

Safety and Hazards

The safety data sheet for this compound indicates that it should be kept out of reach of children . It also suggests taking precautions to avoid mixing with combustibles .

properties

CAS RN

852155-81-8

Molecular Formula

C₂₀H₃₁N₇O₉

Molecular Weight

513.50

sequence

One Letter Code: HAEGT

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.